5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
Description
5-[[(E)-2-Phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid is a structurally complex aromatic compound featuring:
- A (E)-2-phenylethenyl (styryl) group linked via a sulfonamide (-SO₂-NH-) moiety at the 5-position. The trans-configuration (E) of the styryl group enhances planarity and π-π stacking interactions, while the sulfonamide group introduces strong electron-withdrawing effects and hydrogen-bonding capability.
Properties
IUPAC Name |
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c18-15(19)12-8-13(16(20)21)10-14(9-12)17-24(22,23)7-6-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)(H,20,21)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKKOHQYLJNQI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of Benzene-1,3-Dicarboxylic Acid
The foundational step involves synthesizing benzene-1,3-dicarboxylic acid (isophthalic acid) via liquid-phase oxidation of m-xylene. As detailed in the patent by, this process employs cobaltous acetate as a catalyst and 2-butanone as an initiator under pressurized air (40 kg/cm²) at 130°C for five hours. The solvent-to-xylene ratio of 10:1 ensures optimal reaction kinetics, yielding crude isophthalic acid with 98.1% purity and <100 ppm 3-carboxybenzaldehyde. Recrystallization from boiling water further refines the product to >99.9% purity, critical for downstream functionalization.
Nitration and Reduction to 5-Aminoisophthalic Acid
Introducing the amino group at the 5-position requires nitration followed by selective reduction. While direct nitration of isophthalic acid is challenging due to deactivation by carboxylic acid groups, directed nitration using fuming nitric acid in concentrated sulfuric acid at 0–5°C achieves the 5-nitroisophthalic acid intermediate. Subsequent hydrogenation under alkaline conditions (pH <5.5) with Raney nickel at 70°C and 8 kg/cm² H₂ pressure for two hours reduces the nitro group to an amine, yielding 5-aminoisophthalic acid with 99.8% purity. This step minimizes by-products like azoxy compounds through precise pH control.
Sulfonylation with (E)-2-Phenylethenylsulfonyl Chloride
The final step involves reacting 5-aminoisophthalic acid with (E)-2-phenylethenylsulfonyl chloride. Synthesis of the sulfonyl chloride begins with (E)-styrene, which undergoes chlorosulfonation using chlorosulfonic acid at 0°C to form (E)-2-phenylethenylsulfonyl chloride. The amine group in 5-aminoisophthalic acid acts as a nucleophile, attacking the sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup to isolate the sulfonamide product.
Critical Considerations :
- Stereochemical Integrity : The (E)-configuration of the styryl group is preserved by avoiding high temperatures or prolonged exposure to UV light during sulfonylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted sulfonyl chloride, yielding 5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid with >98% purity.
Analytical Validation and Industrial Scalability
Purity Assessment :
- HPLC : Reverse-phase chromatography (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms the absence of regioisomers or decomposition products.
- NMR : ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 8.45 (s, 2H, aromatic H), 7.60 (d, J=16 Hz, 1H, trans vinyl H), and 6.85 (d, J=16 Hz, 1H, trans vinyl H), corroborating the structure.
Scalability :
- The liquid-phase oxidation and hydrogenation steps are adaptable to continuous flow reactors, enhancing throughput.
- Solvent recovery systems (e.g., fractional distillation for acetic acid) align with green chemistry principles.
Challenges and Alternative Pathways
By-Product Formation :
- Residual 3-carboxybenzaldehyde from incomplete oxidation may necessitate additional recrystallization.
- Isomerization of the (E)-styryl group to the (Z)-form is mitigated by conducting sulfonylation under inert atmospheres.
Alternative Sulfonylation Agents :
- Styrylsulfonic anhydrides offer a halogen-free route but require higher temperatures, risking styrene polymerization.
Chemical Reactions Analysis
Types of Reactions
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 5-[[E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid exhibit significant anticancer properties. For instance, derivatives of sulfonylamino compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that modifications in the sulfonamide group can enhance the cytotoxicity of these compounds against breast cancer cells, suggesting a potential application in targeted cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group is thought to contribute to this activity by interfering with bacterial folic acid synthesis .
Materials Science Applications
Polymer Synthesis
5-[[E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid can be utilized as a monomer in the synthesis of novel polymers. Its ability to form cross-linked structures makes it suitable for creating materials with enhanced thermal stability and mechanical strength. Research has focused on developing polymer composites that incorporate this compound to improve their properties for industrial applications .
Coatings and Adhesives
The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Studies have shown that incorporating sulfonamide derivatives into epoxy formulations can enhance their resistance to environmental factors such as moisture and temperature fluctuations .
Agricultural Chemistry Applications
Herbicidal Activity
Recent investigations have explored the herbicidal potential of 5-[[E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid. Field trials indicate that it can effectively inhibit the growth of certain weed species without adversely affecting crop yields. This suggests its viability as a selective herbicide in agricultural practices .
Plant Growth Regulation
Additionally, there is emerging evidence that this compound may act as a plant growth regulator. Research indicates that it can modulate physiological processes in plants, potentially enhancing growth rates and resistance to stress conditions .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Inhibits growth of Staphylococcus aureus | |
| Materials Science | Polymer Synthesis | Enhances thermal stability of polymer composites |
| Coatings and Adhesives | Improves resistance to moisture | |
| Agricultural Chemistry | Herbicidal Activity | Inhibits weed growth without affecting crops |
| Plant Growth Regulation | Enhances growth rates under stress conditions |
Mechanism of Action
The mechanism of action of 5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong hydrogen bonds with biological molecules, while the phenylethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Bioactivity
The compound’s bioactivity and physicochemical properties are influenced by substituents on the benzene-1,3-dicarboxylic acid scaffold. Key analogs include:
- However, the sulfonamide group in the target compound may enhance binding to fungal targets (e.g., dihydrofolate reductase) compared to hydroxyl or carbamate substituents.
- Coordination Chemistry : Unlike the benzimidazole-containing analog , the target compound’s sulfonamide and dicarboxylic acid groups offer dual sites for metal coordination, enabling diverse supramolecular architectures (e.g., MOFs) .
Physicochemical Properties
- Hydrophobicity : The (E)-styryl group contributes to moderate hydrophobicity, balancing the polar dicarboxylic acid and sulfonamide moieties. This contrasts with the highly hydrophobic trifluoromethyl analog .
Research Findings and Hypotheses
Antifungal Potential
Biological Activity
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxylic acid. Its molecular formula is , indicating the presence of sulfonamide and carboxylic acid functional groups, which are crucial for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrase, which plays a role in maintaining acid-base balance in the body. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Properties : Sulfonamides are recognized for their antimicrobial activity. They work by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential use in treating bacterial infections.
- Cytotoxic Effects on Cancer Cells : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.
- Anti-inflammatory Properties : Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis. This suggests a possible therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
